molecular formula C16H13N5O4S B12731417 Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- CAS No. 133526-80-4

Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)-

Cat. No.: B12731417
CAS No.: 133526-80-4
M. Wt: 371.4 g/mol
InChI Key: PCMZWOJGSGHANI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- is a complex organic compound that features a benzoic acid core with various functional groups attached This compound is notable for its unique structure, which includes a tetrazole ring, a thioacetyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a involving the reaction of azides with nitriles.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the thioacetylated tetrazole with a benzoic acid derivative, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The thioacetyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. The thioacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the thioacetyl and hydroxy groups.

    2-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the thioacetyl group.

    Benzoic Acid Derivatives: Various derivatives with different functional groups attached to the benzoic acid core.

Uniqueness

The uniqueness of benzoic acid, 2-hydroxy-4-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)- lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the tetrazole ring, thioacetyl group, and hydroxy group makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

133526-80-4

Molecular Formula

C16H13N5O4S

Molecular Weight

371.4 g/mol

IUPAC Name

2-hydroxy-4-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C16H13N5O4S/c22-13-8-10(6-7-12(13)15(24)25)17-14(23)9-26-16-18-19-20-21(16)11-4-2-1-3-5-11/h1-8,22H,9H2,(H,17,23)(H,24,25)

InChI Key

PCMZWOJGSGHANI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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